Cas no 833-63-6 (5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine structure
833-63-6 structure
Nombre del producto:5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
Número CAS:833-63-6
MF:C8H6N4O2S
Megavatios:222.22383928299
MDL:MFCD00046073
CID:722539
PubChem ID:24880836

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Propiedades químicas y físicas

Nombre e identificación

    • 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine,5-(4-nitrophenyl)-
    • 2-AMINO-5-(4-NITROPHENYL)-1,3,4-THIADIAZOLE
    • 2-AMINO-5(4-NITROPHENYL)-1,3,4-THIADIAZOLE
    • 5-(4-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)- (7CI, 8CI)
    • 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • 5-(4-Nitrophenyl)-2-amino-1,3,4-thiadiazole
    • 5-p-Nitrophenyl-2-amino-1,3,4-thiadiazole
    • NSC 83129
    • I10820
    • EN300-6502948
    • MFCD00046073
    • XAPNDVNSXWXPJS-UHFFFAOYSA-N
    • Cambridge id 5230130
    • CHEMBL4550622
    • 1,3,4-Thiadiazole, 2-(4-nitrophenyl)-5-amino-
    • 2-Amino-5-p-nitrofenil-1,3,4-tiadiazolo [Italian]
    • 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine #
    • AKOS000225576
    • SR-01000414487
    • Z332385258
    • STK084217
    • SCHEMBL368641
    • 4-27-00-08116 (Beilstein Handbook Reference)
    • L 1470
    • 1,3,4-Thiadiazole, 2-amino-5-(p-nitrophenyl)-
    • 1,3,4-Thiadiazol-2-amine, 5-(4-nitrophenyl)-
    • 2-AMINO-5-(4-NITROPHENYL)-1 3 4-THIADIA&
    • 2-Amino-5-p-nitrofenil-1,3,4-tiadiazolo
    • NSC83129
    • BP-13046
    • 2-Amino-5-(p-nitrophenyl)-1,3,4-thiadiazole
    • Oprea1_490564
    • NSC-83129
    • DB-056709
    • DTXSID70232255
    • BDBM50502113
    • BRN 0212376
    • 833-63-6
    • Oprea1_510295
    • AB00076032-01
    • 12W-0935
    • SR-01000414487-1
    • AKOS015894723
    • MDL: MFCD00046073
    • Renchi: 1S/C8H6N4O2S/c9-8-11-10-7(15-8)5-1-3-6(4-2-5)12(13)14/h1-4H,(H2,9,11)
    • Clave inchi: XAPNDVNSXWXPJS-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C=CC(C2SC(N)=NN=2)=CC=1)=O

Atributos calculados

  • Calidad precisa: 222.021
  • Masa isotópica única: 222.021
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 15
  • Cuenta de enlace giratorio: 2
  • Complejidad: 239
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.5
  • Superficie del Polo topológico: 126A^2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.535
  • Punto de fusión: 257-261 °C (lit.)
  • Punto de ebullición: 454.4°C at 760 mmHg
  • Punto de inflamación: 228.6°C
  • índice de refracción: 1.703
  • PSA: 125.86000
  • Logp: 2.79990
  • Disolución: Not determined

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38
  • Instrucciones de Seguridad: 26-36
  • Rtecs:XI3603000
  • Señalización de mercancías peligrosas: Xi

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM277856-5g
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 95%
5g
$*** 2023-05-29
Enamine
EN300-6502948-0.25g
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 95.0%
0.25g
$19.0 2025-02-20
Fluorochem
055304-5g
5-(4-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine
833-63-6 95%
5g
£69.00 2022-03-01
Enamine
EN300-6502948-2.5g
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 95.0%
2.5g
$49.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04112-5g
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 -
5g
¥908.0 2024-07-18
Enamine
EN300-6502948-1.0g
5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6 95.0%
1.0g
$27.0 2025-02-20
TRC
N497053-100mg
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
833-63-6
100mg
$ 50.00 2022-06-03
Fluorochem
055304-25g
5-(4-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine
833-63-6 95%
25g
£241.00 2022-03-01
abcr
AB237485-5g
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole; .
833-63-6
5g
€144.20 2024-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
009943-1g
5-(4-Nitro-phenyl)-[1,3,4]thiadiazol-2-ylamine
833-63-6
1g
5005CNY 2021-05-07

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Iron chloride (FeCl3)
Referencia
Studies on thiazolidinones. Part XIII: Synthesis and antimicrobial activities of thiazolidinones and their derivatives possessing thiadiazole, oxadiazole and isothiazole moieties
Naik, H.; et al, Journal of the Indian Chemical Society, 1983, 60(7), 674-8

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  heated
2.1 Reagents: Sulfuric acid Solvents: Water
Referencia
Efficient synthesis of antifungal active 9-substituted-3-aryl-5H,13aH-quinolino[3,2-f][1,2,4]triazolo[4,3-b][1,2,4]triazepines in ionic liquids
Gupta, Monika, Bioorganic & Medicinal Chemistry Letters, 2011, 21(16), 4919-4923

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: Iodine ,  1-Butyl-3-methylimidazolium tetrafluoroborate ;  3 h, 75 - 80 °C
Referencia
Ionic liquid (I2 [bmim]BF4) : a highly efficient green catalytic system for synthesis of 2-amino, 5-aryl, 1,3,4-thiadiazoles
Pardeshi, R. K.; et al, Chemistry & Biology Interface, 2017, 7(1), 40-47

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines
Darehkordi, Ali; et al, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Referencia
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Trifluoroacetic acid ;  6 - 8 h, 60 - 70 °C
Referencia
Natural product-inspired rational design, synthesis and biological evaluation of 2,3-dihydropyrano[2,3-f]chromen-4(8H)-one based hybrids as potential mitochondrial apoptosis inducers
Sakthivel, Palaniappan; et al, European Journal of Medicinal Chemistry, 2016, 122, 302-318

Métodos de producción 7

Condiciones de reacción
1.1 -
1.2 Reagents: Sulfuric acid ;  1 h, < 15 °C
1.3 Reagents: Ammonia Solvents: Water ;  neutralized, cooled
Referencia
Spiro-heterocycles: a convenient synthesis and antimicrobial activity of some 3-(5-aryl/aryloxymethyl-1,3,4-thiadiazol-2-yl)-spiro-cyclohexane-1',2-thiazolidin-4-ones
Begum, Kahkashan; et al, Indian Journal of Chemistry, 2021, (11), 1490-1495

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
Referencia
Efficient three-component synthesis of N-alkyl-3,6-diaryl-[1,2,4]triazolo[4,3- b][1,2,4]triazin-7-amines under solvent-free condition
Azimi, Sara; et al, ARKIVOC (Gainesville, 2017, (5), 293-300

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Water ;  rt
2.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Referencia
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid ;  6 h, 80 °C
Referencia
N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides bearing heteroaromatic rings as novel antibacterial agents: Design, synthesis, biological evaluation and target identification
Xue, Wenjie ; et al, European Journal of Medicinal Chemistry, 2020, 188,

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Methanol ;  5 - 10 min, rt; 30 min, rt
2.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
2.2 Solvents: Water
Referencia
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water ;  overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
Referencia
1,3,4-thiadiazole-containing azo dyes: synthesis, spectroscopic properties and molecular structure
Kudelko, Agnieszka ; et al, Molecules, 2020, 25(12),

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Ethanol ,  Water ;  heated; cooled
1.2 Catalysts: Iron chloride (FeCl3) Solvents: Water ;  heated; 45 min, 90 °C
1.3 Reagents: Trisodium citrate ,  Citric acid
1.4 Reagents: Ammonia Solvents: Water ;  neutralized
Referencia
Synthesis, docking and biological evaluation of some novel 5-bromo-2-(5-aryl-1,3,4-thiadiazol-2-yl)isoindoline-1,3-dione derivatives targeting ATP-binding site of topoisomerase II
Gupta, Ankur; et al, Letters in Drug Design & Discovery, 2012, 9(7), 668-675

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium carbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  2 h; 100 °C
Referencia
Synthesis and In Vitro anti-inflammatory activity of 5-aryl-1,3,4-thiadiazol-2-amine derivatives
Almehmadi, Mazen; et al, Latin American Journal of Pharmacy, 2023, 42(8), 1554-1558

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Phosphoric acid ;  40 min, 120 °C
Referencia
Synthesis and insecticidal activity of 3(2H)-pyridazinones containing thiadiazolyl
Chai, Bing; et al, Yingyong Huaxue, 2003, 20(8), 811-813

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Bis(2,2′-bipyridine-κN1,κN1′)(4′-methyl[2,2′-bipyridine]-4-butanoato-κN1,κN1′)ru… (silica bound) Solvents: Acetonitrile ;  4 h, rt
Referencia
Photoredox Catalysis of Intramolecular Cyclizations with a Reusable Silica-Bound Ruthenium Complex
Barbante, Gregory J.; et al, ChemCatChem, 2015, 7(11), 1655-1658

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ;  4 h, reflux
2.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux; overnight, rt
2.2 Reagents: Ammonia ;  basified, rt
Referencia
Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo-2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl)Benzamides as Antitubulin Agents
Amit, Chawla; et al, Current Topics in Medicinal Chemistry (Sharjah, 2016, 16(22), 2509-2520

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  8 h, cooled
Referencia
Synthesis and antiviral activity of some imidazo[1,2-b][1,3,4]thiadiazole carbohydrate derivatives
Fascio, Mirta L.; et al, Carbohydrate Research, 2019, 480, 61-66

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  0.5 - 1 h, 100 °C
1.2 Reagents: Potassium carbonate ,  Iodine Solvents: 1,4-Dioxane ;  3 - 4 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Synthesis of a series of novel 2-amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives as potential anticancer, antifungal and antibacterial agents
Pham, Em Canh ; et al, Medicinal Chemistry (Sharjah, 2022, 18(5), 558-573

Métodos de producción 20

Condiciones de reacción
1.1 Solvents: Polyethylene glycol ;  10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
Referencia
Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles
Prasad, Malavattu G.; et al, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

Métodos de producción 21

Condiciones de reacción
1.1 Solvents: Pyridine
1.2 Reagents: Phosphoric acid
Referencia
Synthesis and antiparasitic activity of 4-(aryl/heteroarylamino)-7-chloroquinolines
Chauhan, P. M. S.; et al, Indian Journal of Chemistry, 1985, (11), 1154-7

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Potassium hydroxide ;  neutralized, rt
Referencia
Metal complexes of Schiff base: Preparation, characterization and antibacterial activity
Yousif, Emad; et al, Arabian Journal of Chemistry, 2017, 10,

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ,  Chlorosuccinimide Solvents: tert-Butanol ;  0.5 - 4 h, reflux
1.2 Solvents: Water
Referencia
Diversity-Oriented Synthesis of 1,2,4-Triazols, 1,3,4-Thiadiazols, and 1,3,4-Selenadiazoles from N-Tosylhydrazones
Wei, Zeyang; et al, Organic Letters, 2021, 23(11), 4436-4440

Métodos de producción 24

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Referencia
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; et al, Catalysis Letters, 2018, 148(11), 3486-3491

Métodos de producción 25

Condiciones de reacción
1.1 Catalysts: Cyanuric chloride Solvents: Dichloromethane ;  4 min, 90 - 100 °C
Referencia
Cyanuric chloride catalyzed synthesis of 2-amino, 5-substituted (aryl/heterocyclic) 1, 3, 4-thiadiazole
Jadhav, Santosh A.; et al, Heterocyclic Letters, 2016, 6(1), 75-82

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: Tosylhydrazine ,  Iodine Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions
Zhu, Fuyuan; et al, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, reflux; overnight, rt
1.2 Reagents: Ammonia ;  basified, rt
Referencia
Synthesis, Cytotoxic Evaluation, Docking and QSAR Study of N-(4-Oxo-2-(4-((5-Aryl-1,3,4-Thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl)Benzamides as Antitubulin Agents
Amit, Chawla; et al, Current Topics in Medicinal Chemistry (Sharjah, 2016, 16(22), 2509-2520

Métodos de producción 28

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referencia
Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors
Alam, Jahangir; et al, Oriental Journal of Chemistry, 2015, 31(4), 1873-1885

Métodos de producción 29

Condiciones de reacción
1.1 reflux
2.1 Reagents: Sulfuric acid Solvents: Water ;  50 - 70 °C
Referencia
Design and development of 1,3,5-triazine-thiadiazole hybrids as potent adenosine A2A receptor (A2AR) antagonist for benefit in Parkinson's disease
Masih, Anup; et al, Neuroscience Letters, 2020, 735,

Métodos de producción 30

Condiciones de reacción
1.1 Solvents: Ethanol ;  2 - 4 h, reflux
1.2 Catalysts: Sulfuric acid ;  1 - 2 h, rt
Referencia
Mild and convenient one-pot synthesis of 2-amino-1,3,4-thiadiazoles using trimethylsilyl isothiocyanate (TMSNCS)
Guda, Dinneswara Reddy; et al, RSC Advances, 2013, 3(19), 6813-6816

Métodos de producción 31

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sulfuric acid
Referencia
A one pot, efficient and eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffold via Aza-Michael addition and intramolecular cyclo-elimination reactions in poly ethylene glycol (PEG)
Ahmad, Akeel; et al, Indian Journal of Chemistry, 2020, (5), 724-729

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine Literatura relevante

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Amadis Chemical Company Limited
(CAS:833-63-6)5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
A1211285
Pureza:99%
Cantidad:25g
Precio ($):291.0